2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Overview
Description
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzyloxybenzaldehyde, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)benzene
- **2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene
Uniqueness
Compared to similar compounds, 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine offers unique structural features that can influence its reactivity and interactions
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-6-(2-methoxy-4-phenylmethoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-12-13-19(2)27(18)25-11-7-10-23(26-25)22-15-14-21(16-24(22)28-3)29-17-20-8-5-4-6-9-20/h4-16H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTQIXYZTFXJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=N2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514404 | |
Record name | 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-29-3 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-[2-methoxy-4-(phenylmethoxy)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211495-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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